Ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate
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Scientific Research Applications
Biological Activities
1,3,4-Oxadiazole derivatives, including Ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate, exhibit significant biological activities. Research has shown that these compounds have antibacterial, antifungal, and anti-tubercular properties. For instance, the study by Jafari et al. (2017) synthesized various 1,3,4-oxadiazole derivatives and tested them for their antibacterial and antifungal activities, finding several compounds with notable effectiveness against Staphylococcus aureus and Escherichia coli bacteria (Jafari et al., 2017).
Corrosion Inhibition
In the field of material science, 1,3,4-oxadiazole derivatives like this compound have been studied for their corrosion inhibition properties. A study by Ammal et al. (2018) on different 1,3,4-oxadiazole derivatives demonstrated their efficacy as corrosion inhibitors for mild steel in sulphuric acid, revealing their potential in protective coatings (Ammal et al., 2018).
Chelating Properties
Transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been studied for their chelating properties. Varde and Acharya (2017) synthesized a novel ligand and evaluated its chelating properties with transition metals, examining antifungal activity against various fungal strains (Varde & Acharya, 2017).
Cytotoxic and Anticancer Activities
1,3,4-Oxadiazole derivatives have also been explored for their potential in cancer treatment. The study by Adimule et al. (2014) involved synthesizing novel derivatives of 1,3,4-oxadiazoles with 5-phenyl thiophene moiety and evaluating their anticancer properties against various cell lines (Adimule et al., 2014).
Antimicrobial Properties
Moreover, 1,3,4-oxadiazole derivatives have been extensively studied for their antimicrobial properties. The work of Taha and El-Badry (2010) is an example, where they assessed the antimicrobial efficacy of various heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate, highlighting the broad spectrum of antimicrobial activities these compounds possess (Taha & El-Badry, 2010).
Properties
IUPAC Name |
ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-2-15-10(13)9-12-11-8(16-9)7-3-5-14-6-4-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLLMENEUOQRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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